Chikusetsusaponin Ib
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Overview
Description
Chikusetsusaponin Ib is a triterpenoid saponin compound primarily extracted from the roots of Panax japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chikusetsusaponin Ib involves several steps, starting from the extraction of the saponin from Panax japonicus. The process typically includes hydrolysis, purification, and crystallization. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Chikusetsusaponin Ib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the triterpenoid backbone.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chikusetsusaponin Ib has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of saponins and their derivatives.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: this compound exhibits promising anti-cancer properties, making it a candidate for cancer therapy.
Industry: The compound is used in the development of natural health products and supplements.
Mechanism of Action
Chikusetsusaponin Ib exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: The compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the STAT3 signaling pathway.
Neuroprotective: It inhibits acetylcholinesterase, thereby enhancing cholinergic transmission and protecting neurons.
Comparison with Similar Compounds
Chikusetsusaponin Ia: Another saponin from Panax japonicus with similar biological activities.
Chikusetsusaponin IVa Butyl Ester: Known for its anti-cancer properties and inhibition of the IL6/STAT3 signaling pathway.
Uniqueness: Chikusetsusaponin Ib stands out due to its potent acetylcholinesterase inhibitory activity, making it particularly valuable in neuroprotective research .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOMQZMNZQKNQ-GNDIVNLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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